3,4-Dimethyl-2-pentylfuran-d4
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Overview
Description
3,4-Dimethyl-2-pentylfuran-d4 is a deuterated analog of 3,4-Dimethyl-2-pentylfuran. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C11H14D4O, and it has a molecular weight of 170.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-pentylfuran-d4 typically involves the incorporation of deuterium into the parent compound, 3,4-Dimethyl-2-pentylfuran. One common method is the deuterium exchange reaction, where the hydrogen atoms in the parent compound are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterated reagents and ensure high yields of the deuterated product. The process may also involve purification steps to isolate the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-pentylfuran-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: The furan ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
3,4-Dimethyl-2-pentylfuran-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium labeling.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of furan derivatives in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of furan-containing drugs.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-pentylfuran-d4 involves its interaction with various molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in different environments. The furan ring structure can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2-pentylfuran: The non-deuterated analog of 3,4-Dimethyl-2-pentylfuran-d4.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
2-Pentylfuran: A simpler furan compound with a pentyl group substitution.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
3,4-dimethyl-2-(4,4,5,5-tetradeuteriopentyl)furan |
InChI |
InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3/i1D2,4D2 |
InChI Key |
YZDOLIFUHOBZGC-RUKOHJPDSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCC1=C(C(=CO1)C)C |
Canonical SMILES |
CCCCCC1=C(C(=CO1)C)C |
Origin of Product |
United States |
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